molecular formula C12H9NO4S B12971076 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid

Cat. No.: B12971076
M. Wt: 263.27 g/mol
InChI Key: BAXVSSMXXCNFJZ-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole ring through a series of condensation reactions, often involving catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound shares a similar core structure but differs in the functional groups attached to the thiazole ring.

    1,3-Benzodioxole, 5-(4-(1,3-benzodioxol-5-yloxy)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl): Another compound with a benzo[d][1,3]dioxole moiety, but with different substituents and ring systems.

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H9NO4S/c1-6-13-10(11(18-6)12(14)15)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15)

InChI Key

BAXVSSMXXCNFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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